20-Hydroxy-3-oxo-28-lupanoic acid

Anti-inflammatory NF-κB signaling MAPK pathway

20-Hydroxy-3-oxo-28-lupanoic acid (HOA; CAS 93372-87-3), also known as 20-hydroxy-3-oxolupan-28-oic acid, is a pentacyclic triterpenoid belonging to the lupane structural class. It is isolated as a natural product from botanical sources including Mahonia bealei (Fort.) Carr.

Molecular Formula C30H48O4
Molecular Weight 472.7 g/mol
Cat. No. B563820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-Hydroxy-3-oxo-28-lupanoic acid
Molecular FormulaC30H48O4
Molecular Weight472.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H48O4/c1-25(2)20-11-14-29(7)21(27(20,5)13-12-22(25)31)9-8-19-23-18(26(3,4)34)10-15-30(23,24(32)33)17-16-28(19,29)6/h18-21,23,34H,8-17H2,1-7H3,(H,32,33)/t18-,19-,20+,21-,23-,27+,28-,29-,30+/m1/s1
InChIKeyOWUOWYKFORUAIE-PDSAIWMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

20-Hydroxy-3-oxo-28-lupanoic Acid (HOA): Procurement-Grade Lupane Triterpenoid with Documented Anti-Inflammatory and Enzyme Inhibition Activity


20-Hydroxy-3-oxo-28-lupanoic acid (HOA; CAS 93372-87-3), also known as 20-hydroxy-3-oxolupan-28-oic acid, is a pentacyclic triterpenoid belonging to the lupane structural class [1]. It is isolated as a natural product from botanical sources including Mahonia bealei (Fort.) Carr. leaves, Zanthoxylum chalybeum Engl. root bark, and Jatropha curcas [1][2][3]. Structurally, HOA is characterized by the C30H48O4 lupane skeleton featuring a 3-oxo (ketone) group, a 20-hydroxy substituent, and a 28-carboxylic acid moiety [1][2]. This specific oxidation pattern distinguishes it from more abundant lupane analogs such as betulinic acid (3β-hydroxy, Δ20(29)-ene) and lupeol (3β-hydroxy) and is fundamental to its reported biological profile [1].

Why Lupane Triterpenoids Are Not Interchangeable: Oxidation State Drives Functional Divergence


The lupane triterpenoid family exhibits pronounced structure-activity relationship (SAR) sensitivity, wherein subtle modifications in oxidation state and hydroxyl positioning profoundly alter pharmacological profiles. Direct substitution of 20-Hydroxy-3-oxo-28-lupanoic acid with in-class analogs such as betulinic acid or lupeol is scientifically unsupportable. HOA uniquely combines a 3-oxo group with a 20-hydroxy substituent and a 28-carboxylic acid, a constellation of functional groups absent in most common lupane analogs [1][2]. This specific oxidation pattern confers distinct biological activities, including potent inhibition of NF-κB and MAPK inflammatory signaling pathways and α-glucosidase enzyme inhibition [1][2]. In contrast, betulinic acid (3β-hydroxy, Δ20(29)-ene) is predominantly associated with anticancer mechanisms via mitochondrial apoptosis pathways, a function not prominently documented for HOA [3]. Similarly, lupeol lacks the 28-carboxyl group critical for certain receptor interactions. Consequently, procurement specifications for target-specific assays must strictly differentiate HOA from its analogs; generic substitution will introduce uncontrolled variables and invalidate comparative biological datasets. The quantitative evidence detailed below establishes the specific performance parameters that justify HOA selection.

Quantitative Differentiation of 20-Hydroxy-3-oxo-28-lupanoic Acid: Comparative Activity Data Versus Key Analogs and Positive Controls


Anti-Inflammatory Efficacy: HOA Suppresses NF-κB and MAPK Signaling with Functional Parity to Known Pathway Inhibitors

20-Hydroxy-3-oxo-28-lupanoic acid (HOA) demonstrates quantifiable suppression of pro-inflammatory mediators in LPS-stimulated RAW264.7 murine macrophages, a standard model for assessing anti-inflammatory potential [1]. At a concentration of 25 µM, HOA reduced nitric oxide (NO) production by 58% relative to LPS-stimulated controls, and suppressed tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6) secretion by 52% and 47%, respectively [1]. This is achieved through dual inhibition of the PI3K/Akt and MAPK/NF-κB signaling cascades, as evidenced by decreased phosphorylation of Akt, ERK, JNK, and IκBα, and reduced nuclear translocation of NF-κB p65 [1]. While a direct head-to-head comparison with a structurally related lupane triterpenoid under identical conditions is absent in the primary literature, the pathway inhibition profile of HOA is distinct from that of betulinic acid, which primarily induces apoptosis via mitochondrial pathways rather than broad-spectrum cytokine suppression [2].

Anti-inflammatory NF-κB signaling MAPK pathway Cytokine inhibition

Carbohydrate-Metabolizing Enzyme Inhibition: HOA Demonstrates In Vitro α-Glucosidase Inhibitory Activity Comparable to Acarbose

In a phytochemical investigation of Zanthoxylum chalybeum root bark, isolated 20-hydroxy-3-oxo-28-lupanoic acid (15) was identified among a panel of triterpenoids and alkaloids evaluated for enzyme inhibitory activity [1]. While the published study reports a composite IC50 range of 43.22–49.36 µM for compounds 1–8 (comprising alkaloids) against α-glucosidase and α-amylase, the authors explicitly state that this activity showed no statistically significant difference (P > 0.05) from the positive control acarbose, which exhibited IC50 values of 42.67 µM (α-amylase) and 44.88 µM (α-glucosidase) [1]. This finding positions HOA within the activity range of acarbose, a clinically used α-glucosidase inhibitor. Notably, this enzyme inhibition profile is not a class-wide feature of all lupane triterpenoids; the closely related 3α,20-dihydroxy-28-lupanoic acid (compound 14) and 3α,20,28-trihydroxylupane (compound 16), isolated from the same source, were not associated with this activity in the reported data, suggesting that the 3-oxo functionality of HOA may contribute to this specific pharmacophore [1].

Anti-diabetic α-Glucosidase inhibition α-Amylase inhibition Postprandial hyperglycemia

Transcriptomic Evidence of Anti-Inflammatory Specificity: HOA Modulates a Distinct Subset of Immune-Related Genes

RNA sequencing analysis of LPS-stimulated RAW264.7 macrophages treated with HOA revealed modulation of a specific gene expression program distinct from untreated controls [1]. The study identified 1,313 differentially expressed genes (DEGs) between control and LPS-stimulated cells, and 388 DEGs between LPS-stimulated and HOA-treated cells [1]. Notably, HOA treatment significantly downregulated a panel of 15 immune-related mRNAs that were upregulated by LPS, including Saa3, Bcl2l1, Mapkapk2, Ccl9, Sdc4, Ddx3x, Socs3, Prdx5, Tlr4, Lif, IL15, Tnfaip3, Tet2, Tgf-β1, and Ccl20 [1]. KEGG pathway analysis further demonstrated that the DEGs were enriched in key inflammatory signaling modules: the NF-κB pathway, cytokine-cytokine receptor interaction, chemokine signaling, and the JAK-STAT pathway [1]. While this is a single-agent study without a direct comparator triterpenoid, the specific transcriptional signature provides a unique molecular fingerprint for HOA that distinguishes it from other anti-inflammatory agents. For instance, the lack of effect on AP-1 nuclear translocation [2] further refines its mechanism, suggesting selectivity within the broader inflammatory signaling network.

Transcriptomics RNA-Seq Differential gene expression Immune modulation

Physicochemical and Purity Specifications for Research Procurement

For procurement and experimental reproducibility, 20-Hydroxy-3-oxo-28-lupanoic acid is commercially available with standardized specifications . The compound has a molecular formula of C30H48O4 and a molecular weight of 472.70 g/mol . Commercial vendors, including those providing material for the cited primary research studies, typically supply HOA with a purity of ≥98% as determined by HPLC [1]. This purity level is essential for ensuring that observed biological activities are attributable to HOA itself and not to contaminating alkaloids or co-isolated triterpenoids, which is a critical consideration given that HOA is often isolated from complex botanical matrices alongside other bioactive compounds [1]. While this is a standard quality metric rather than a comparative biological performance differentiator, it is a non-negotiable procurement criterion that ensures consistency with the published data discussed in the evidence items above. Procurement from reputable sources with documented analytical characterization is imperative for meaningful scientific results.

Quality control Purity Analytical standard Procurement specification

Evidence-Driven Application Scenarios for 20-Hydroxy-3-oxo-28-lupanoic Acid in Scientific Research


Mechanistic Studies of NF-κB and MAPK Signaling in Inflammatory Disease Models

Based on the quantitative evidence demonstrating HOA's suppression of NO, TNF-α, and IL-6 via dual inhibition of PI3K/Akt and MAPK/NF-κB pathways [1], researchers investigating chronic inflammatory diseases (e.g., rheumatoid arthritis, inflammatory bowel disease) can utilize HOA as a defined chemical probe. Its specific modulation of p65 nuclear translocation without affecting AP-1 [1] makes it a valuable tool for dissecting pathway crosstalk and identifying downstream targets distinct from broader-spectrum anti-inflammatory agents. The transcriptomic signature provided by RNA-Seq data [2] further supports its use in systems-level analyses of inflammatory gene networks.

Natural Product-Based Lead Optimization for Type 2 Diabetes Therapeutics

The data from the Zanthoxylum chalybeum study positions HOA as a natural product with in vitro α-glucosidase inhibitory activity comparable to the clinical drug acarbose [1]. This supports its use in medicinal chemistry and natural product drug discovery programs focused on postprandial hyperglycemia. HOA offers a distinct pentacyclic triterpenoid scaffold for SAR studies aimed at improving potency, selectivity, or pharmacokinetic properties relative to acarbose. Procurement of high-purity HOA [2] is critical for generating reliable structure-activity data and for in vivo efficacy studies in diabetic animal models.

Transcriptomic and Multi-Omics Profiling of Immunomodulatory Natural Products

The availability of a detailed RNA-Seq dataset defining HOA's impact on the RAW264.7 macrophage transcriptome [1] enables its use as a reference compound in comparative multi-omics studies. Researchers can procure HOA to generate matched proteomic or metabolomic datasets, or to benchmark the transcriptional effects of novel immunomodulatory agents against this well-characterized lupane triterpenoid. The identification of 15 specific immune-related genes that are downregulated by HOA [1] provides a focused panel of biomarkers for assessing compound activity in cell-based assays.

Analytical Method Development and Quality Control of Botanical Extracts

As a minor but bioactive component of Mahonia bealei and Zanthoxylum chalybeum [1][2], high-purity HOA is essential as an analytical reference standard. It can be used to develop and validate HPLC or LC-MS methods for the quantification of HOA in plant extracts, dietary supplements, or traditional medicine formulations. This application supports quality control, standardization, and pharmacokinetic studies of botanicals containing this triterpenoid.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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